molecular formula C14H12FN3O2S B4426050 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B4426050
M. Wt: 305.33 g/mol
InChI Key: XPOCVSICIQRIPN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring

Future Directions

Future research on benzimidazole derivatives could focus on overcoming the notable challenges in their synthesis, such as drug resistance, costly and tedious synthetic methods, little structural information of receptors, and lack of advanced software . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and to explore their potential uses in treating various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics . This mechanism is similar to that of other benzimidazole derivatives used as antiparasitic and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The combination of the benzimidazole core with the sulfonamide group also provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCVSICIQRIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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